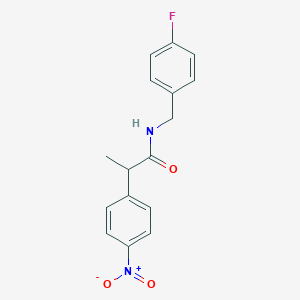![molecular formula C19H29NO5 B4074551 Oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]azepane](/img/structure/B4074551.png)
Oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]azepane
Overview
Description
Oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]azepane is a complex organic compound that combines the properties of oxalic acid and a substituted azepane Oxalic acid is a simple dicarboxylic acid, while the azepane component is a seven-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]azepane typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions.
Combination with Oxalic Acid: The final step involves the reaction of the substituted azepane with oxalic acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]azepane has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]azepane exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxalic Acid: A simple dicarboxylic acid with various industrial and biological applications.
Azepane: A seven-membered nitrogen-containing ring used in pharmaceuticals and organic synthesis.
Phenoxyethyl Derivatives: Compounds containing the phenoxyethyl group, used in various chemical and biological applications.
Uniqueness
Oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]azepane is unique due to its combination of structural features from oxalic acid, azepane, and phenoxyethyl groups. This unique structure imparts specific chemical and biological properties that are not found in the individual components.
Properties
IUPAC Name |
oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-15(2)16-8-7-9-17(14-16)19-13-12-18-10-5-3-4-6-11-18;3-1(4)2(5)6/h7-9,14-15H,3-6,10-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKHIDWWORCOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B4074469.png)
![Oxalic acid;1-[2-(4-phenylphenoxy)ethyl]piperazine](/img/structure/B4074471.png)

![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4074483.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B4074487.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-indolinecarboxamide](/img/structure/B4074501.png)
![1-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4074508.png)
![1-[2-(4-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4074524.png)
![Oxalic acid;1-[3-(2-phenylphenoxy)propyl]piperazine](/img/structure/B4074526.png)
![3-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4074538.png)
![1-[2-(2,5-Dimethylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4074546.png)
![N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanesulfonamide](/img/structure/B4074552.png)


